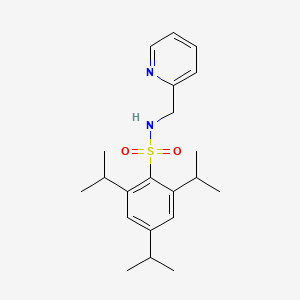![molecular formula C19H17N3O5S B11175676 2-(1,3-benzodioxol-5-yloxy)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175676.png)
2-(1,3-benzodioxol-5-yloxy)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and thiadiazole intermediates. Common reagents used in these reactions include palladium catalysts, sodium hydride, and various organic solvents such as toluene and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, sodium hydride for deprotonation, and organic solvents like toluene and dimethylformamide for reaction media. Conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole or thiadiazole rings .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiadiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETIC ACID: This compound shares the benzodioxole moiety but lacks the thiadiazole and methoxyphenyl groups.
2-{[(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYLIDENE]AMINO}ACETIC ACID: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
The unique combination of the benzodioxole, methoxyphenyl, and thiadiazole moieties in 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE provides it with unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H17N3O5S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-24-13-4-2-12(3-5-13)8-18-21-22-19(28-18)20-17(23)10-25-14-6-7-15-16(9-14)27-11-26-15/h2-7,9H,8,10-11H2,1H3,(H,20,22,23) |
InChI Key |
RPRGSZKQIZBFGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


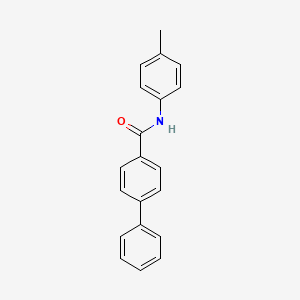
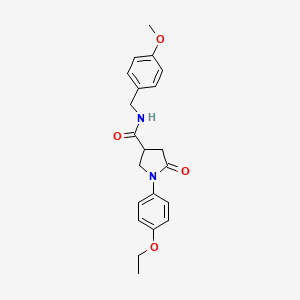
![Methyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11175607.png)
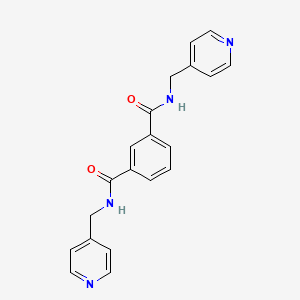
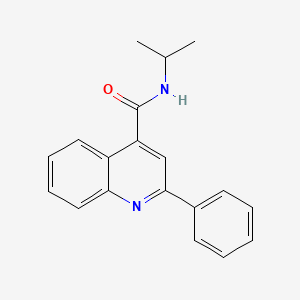
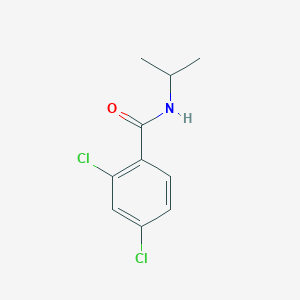

![4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B11175629.png)
![3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11175640.png)
![Ethyl 2-({[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11175648.png)
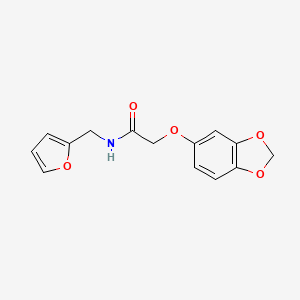
![6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11175664.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11175671.png)
